

## A Head-to-Head Comparison of Cathepsin L Inhibitors for Researchers

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Compound of Interest		
Compound Name:	Cathepsin L-IN-3	
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#### For Immediate Publication

Shanghai, China – December 7, 2025 – This guide provides a comprehensive, data-driven comparison of commercially available inhibitors of Cathepsin L (CTSL), a lysosomal cysteine protease. Elevated CTSL activity is implicated in numerous pathologies, including cancer metastasis, autoimmune disorders, and viral infections, making it a critical target for therapeutic development.[1] This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate CTSL inhibitor for their experimental needs.

Cathepsin L plays a crucial role in the degradation of intracellular and extracellular proteins. Its dysregulation can lead to the breakdown of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[2] It is also involved in antigen processing and the entry of certain viruses, such as SARS-CoV-2, into host cells.[3] The inhibitors detailed below represent various chemical classes and mechanisms of action, offering a range of options for potency and selectivity.

## Quantitative Comparison of Cathepsin L Inhibitors

The following table summarizes the inhibitory potency (IC50/Ki) of several common Cathepsin L inhibitors. Selectivity is presented by comparing their activity against other closely related cysteine proteases like Cathepsin B (CTSB), Cathepsin K (CTSK), and Cathepsin S (CTSS).



Inhibitor	Туре	Mechanis m	Cathepsi n L IC50/Ki	Cathepsi n B IC50/Ki	Cathepsi n K IC50/Ki	Cathepsi n S IC50/Ki
E-64	Epoxysucci nate	Irreversible , Covalent	2.5 nM[4]	~5.2 pIC50[5]	1.4 nM[4]	4.1 nM[4]
Calpeptin	Peptidyl Aldehyde	Reversible, Covalent	Potent inhibitor[6]	-	0.11 nM (IC50)[7]	-
Z-FA-FMK	Peptidyl Fluorometh ylketone	Irreversible , Covalent	Potent inhibitor[8]	Potent inhibitor[8]	-	-
Z-Phe- Phe-FMK	Peptidyl Fluorometh ylketone	Irreversible , Covalent	15 μM (IC50)[9]	-	-	-
SID 26681509	Thiocarbaz ate	Reversible, Competitiv e	56 nM (IC50), 0.89 nM (Ki)[10][11]	8.44 μM (IC50)[12]	618 nM (IC50)[12]	1.3 μM (IC50)[12]
Cathepsin L Inhibitor I	-	-	1.26 nM (pIC50=7.9 )[5]	6.3 μM (pIC50=5.2 )[5]	316 nM (pIC50=5.5 )[5]	1 μM (pIC50=6.0 )[5]
Relacatib (SB- 462795)	Nitrile	Reversible, Covalent	68 pM (Ki) [13]	-	41 pM (Ki) [13]	-
Balicatib (AAE581)	Nitrile	Reversible, Covalent	48 nM (IC50)[13]	61 nM (IC50)[13]	22 nM (IC50)[13]	2.9 μM (IC50)[13]

Note: IC50 and Ki values can vary based on experimental conditions. Data is compiled from multiple sources for comparison.

# Signaling Pathway and Experimental Workflow Visualizations

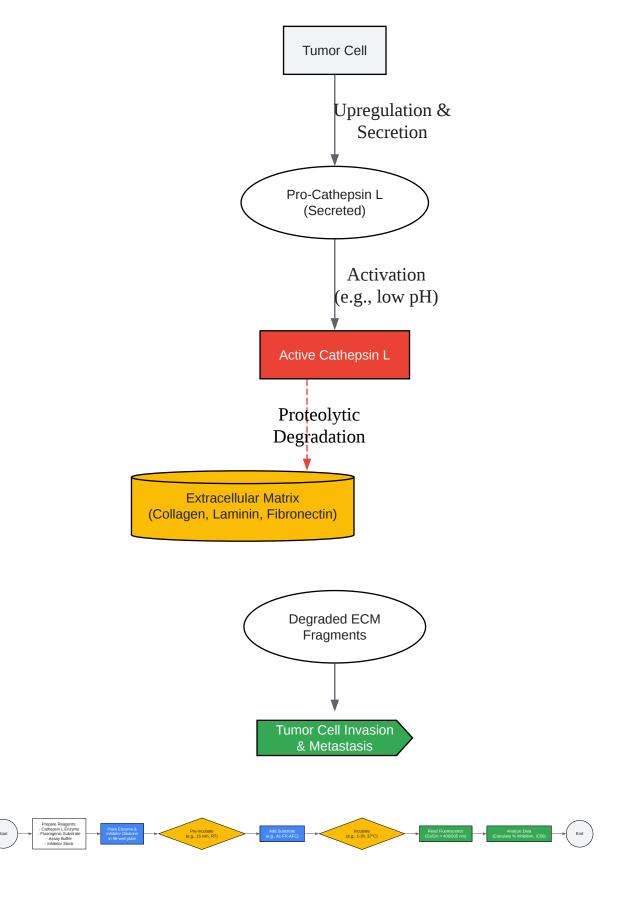






To elucidate the context in which these inhibitors function, the following diagrams illustrate a key pathological pathway involving Cathepsin L and a typical experimental workflow for inhibitor screening.







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